molecular formula C10H14O2 B3156716 2-(2,3-Dimethylphenoxy)ethanol CAS No. 83414-61-3

2-(2,3-Dimethylphenoxy)ethanol

Cat. No. B3156716
CAS RN: 83414-61-3
M. Wt: 166.22 g/mol
InChI Key: KHEOFMOZOGKLAU-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)ethanol is an organic compound that is widely used in various fields of research and industry due to its unique properties. It has a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a two-ring structure with two methyl groups attached to the second and third carbon atoms of the phenyl ring . The phenyl ring is connected to an ethanol group through an oxygen atom .

Advantages and Limitations for Lab Experiments

2-(2,3-Dimethylphenoxy)ethanol has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and it is relatively inexpensive and easy to obtain. Additionally, it is a non-toxic compound that does not pose any health risks. However, it is important to note that this compound is a flammable liquid and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 2-(2,3-Dimethylphenoxy)ethanol in scientific research. It could be used as a solvent in the synthesis of polymers and other materials, as well as in the production of pharmaceuticals and agrochemicals. Additionally, it could be used in studies of enzyme inhibition, as a reagent in organic synthesis, and as an intermediate in the synthesis of other organic compounds. Finally, this compound could be used to produce ethers and other compounds by reacting with alkyl halides in the presence of a strong base.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)ethanol has a wide range of applications in scientific research. It has been used in the synthesis of polymers and other materials, as well as in the production of pharmaceuticals and agrochemicals. It is also used as a solvent in various laboratory experiments, such as the preparation of organic compounds, the extraction of natural products, and the synthesis of organic molecules. Additionally, this compound has been used in studies of enzyme inhibition and as a reagent in organic synthesis.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEOFMOZOGKLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(2,3-dimethylphenoxy)acetate (1.7 g, 8.16 mmol) in THF (50 mL) at 0° C. was added lithium borohydride (2 M in THF, 8.16 mL, 16.33 mmol) dropwise over a period of 10 min. At the conclusion of this period, the reaction mixture was slowly warmed to room temperature where it stirred for 16 h. After this time, the reaction mixture was quenched slowly with saturated NH4Cl, and the organic layer was separated, washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo to afford the title compound (1.06 g, 78% yield). LCMS, [M+H]+=167.0.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
8.16 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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